2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide
CAS No.: 902444-68-2
Cat. No.: VC11883940
Molecular Formula: C27H26N2O5S
Molecular Weight: 490.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 902444-68-2 |
|---|---|
| Molecular Formula | C27H26N2O5S |
| Molecular Weight | 490.6 g/mol |
| IUPAC Name | 2-[6-ethoxy-3-(4-methylphenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(3-methylphenyl)acetamide |
| Standard InChI | InChI=1S/C27H26N2O5S/c1-4-34-21-10-13-24-23(15-21)27(31)25(35(32,33)22-11-8-18(2)9-12-22)16-29(24)17-26(30)28-20-7-5-6-19(3)14-20/h5-16H,4,17H2,1-3H3,(H,28,30) |
| Standard InChI Key | QFAROICRIMOLFC-UHFFFAOYSA-N |
| SMILES | CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC(=C4)C |
| Canonical SMILES | CCOC1=CC2=C(C=C1)N(C=C(C2=O)S(=O)(=O)C3=CC=C(C=C3)C)CC(=O)NC4=CC=CC(=C4)C |
Introduction
The compound 2-[6-ethoxy-3-(4-methylbenzenesulfonyl)-4-oxo-1,4-dihydroquinolin-1-yl]-N-(3-methylphenyl)acetamide is a complex organic molecule belonging to the quinoline family, which is known for its diverse biological activities. This compound features an ethoxy group, a tosyl group, and an N-(3-methylphenyl)acetamide moiety, contributing to its potential therapeutic applications. It is classified as a quinoline derivative and falls under the category of sulfonamide compounds due to the presence of the sulfonyl group.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Common solvents used include dichloromethane or ethanol, with catalysts like triethylamine or pyridine. Reactions are often conducted under reflux conditions to ensure complete conversion of reactants.
Potential Applications
Quinoline derivatives, including this compound, are of interest in medicinal chemistry due to their potential biological activities. They may exhibit antimicrobial or anticancer properties by inhibiting key enzymes involved in cellular processes. The precise molecular targets can vary depending on the biological context.
Chemical Reactions and Stability
This compound can undergo various chemical reactions, highlighting its versatility in synthetic organic chemistry. Common reagents and conditions include those typical for amide and sulfonamide chemistry. It is expected to exhibit typical characteristics associated with organic compounds, such as solubility in organic solvents and stability under standard laboratory conditions.
Spectroscopic Analysis
Relevant analyses to confirm the structure and purity of this compound include spectroscopic methods like NMR (1H and 13C), IR, and mass spectrometry (e.g., HR-MS).
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